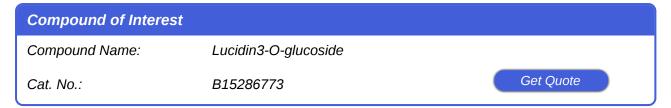


Spectral Data Analysis of Lucidin-3-O-glucoside:

A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Lucidin-3-O-glucoside, an anthraquinone glycoside of interest in phytochemical and pharmacological research. The following sections detail its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectral properties, along with the experimental protocols typically employed for such analyses.

Spectral Data Summary

The spectral data for Lucidin-3-O-glucoside (1-hydroxy-2-hydroxymethylanthraquinone 3-O-β-D-glucopyranoside) is crucial for its identification and structural elucidation. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, ESI-MS, and UV-Vis spectroscopy. This information is based on the characterization of the compound isolated from Rubia tinctorum[1].

¹H NMR Spectral Data

The 1 H NMR spectrum provides detailed information about the proton environment in the molecule. The chemical shifts (δ) are reported in parts per million (ppm).



Proton Assignment	Chemical Shift (δ ppm)	Multiplicity	Coupling Constant (J in Hz)
H-4	7.20	S	
H-5	7.63	S	
H-7	7.49	d	7.8
H-8	8.12	d	8.6
2-CH ₂	4.75	S	
H-1'	5.13	d	6.7
Sugar Protons	3.22-3.71	m	

Solvent: DMSO-d₆

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of Lucidin-3-O-glucoside.



Carbon Assignment	Chemical Shift (δ ppm)
C-1	163.5
C-2	117.4
C-3	162.4
C-4	108.2
C-4a	131.8
C-5	113.3
C-6	161.8
C-7	121.7
C-8	128.9
C-8a	127.2
C-9	185.2
C-9a	107.9
C-10	181.7
2-CH ₂	58.0
C-1'	100.1
C-2'	73.1
C-3'	77.3
C-4'	69.5
C-5'	76.3
C-6'	60.5

Solvent: DMSO-d6

Mass Spectrometry (MS) Data



Electrospray Ionization Mass Spectrometry (ESI-MS) is a key technique for determining the molecular weight and fragmentation pattern of Lucidin-3-O-glucoside.

lon	m/z
[M+H]+	433.1129

UV-Vis Spectral Data

The UV-Vis spectrum provides information about the electronic transitions within the molecule and is characteristic of the anthraquinone chromophore.

Solvent	λmax (nm)
Methanol	245, 275, 410

Experimental Protocols

The acquisition of high-quality spectral data is contingent on meticulous experimental procedures. The following sections outline standardized protocols for the analysis of anthraguinone glycosides like Lucidin-3-O-glucoside.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

Sample Preparation:

- Dissolve 5-10 mg of the purified Lucidin-3-O-glucoside in approximately 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
- Transfer the solution to a 5 mm NMR tube.
- Ensure the sample is free of particulate matter.

¹H NMR Acquisition Parameters:



- Pulse Program: Standard 1D proton experiment.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-5 seconds.
- Spectral Width: 0-15 ppm.
- Temperature: 298 K.

¹³C NMR Acquisition Parameters:

- Pulse Program: Standard 1D carbon experiment with proton decoupling.
- Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.
- Temperature: 298 K.

Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or a Triple Quadrupole (QqQ) instrument.

Sample Preparation:

- Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 $\mu g/mL$ with the mobile phase.

LC-MS/MS Analysis:

- Column: A reverse-phase C18 column is typically used.
- Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.



- Ionization Mode: ESI in positive or negative ion mode. For anthraquinone glycosides, positive mode is often informative for observing the protonated molecule [M+H]⁺.
- MS/MS Fragmentation: Collision-Induced Dissociation (CID) is used to fragment the
 precursor ion to obtain structural information. The neutral loss of the sugar moiety (162 Da
 for glucose) is a characteristic fragmentation.

UV-Vis Spectroscopy

Instrumentation: A double-beam UV-Vis spectrophotometer.

Sample Preparation:

- Prepare a stock solution of the purified compound in a spectroscopic grade solvent (e.g., methanol, ethanol) of known concentration.
- Prepare a series of dilutions to obtain a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0).

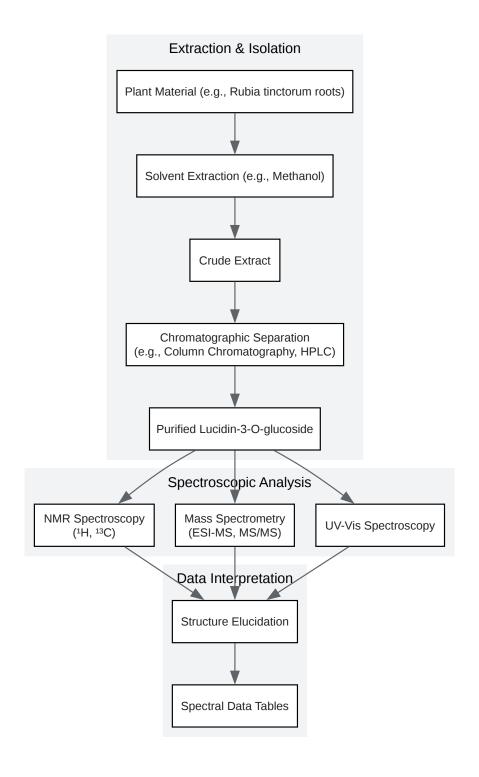
Data Acquisition:

- Wavelength Range: Scan from 200 to 800 nm.
- Blank: Use the same solvent as a blank to zero the instrument.
- Data Recording: Record the wavelengths of maximum absorbance (λmax).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of a natural product like Lucidin-3-O-glucoside.





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Caption: Workflow for the isolation and spectral characterization of Lucidin-3-O-glucoside.



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References

- 1. CSDB: Search results [csdb.glycoscience.ru]
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